![molecular formula C18H13N3O5S B2385150 Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1251624-39-1](/img/structure/B2385150.png)
Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research and industry. It is often used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is 383.38. The InChI code for a similar compound, Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, is 1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 .Scientific Research Applications
Photophysical Properties and Singlet Oxygen Activation
The research on related thiazole and furan derivatives, including the study of photochemical reactions and photophysical properties, highlights the potential of these compounds in the field of photochemistry. For instance, studies have demonstrated the synthesis of ethyl 2-arylthiazole-5-carboxylates through photochemical reactions, revealing significant photophysical properties and singlet oxygen activation capabilities. These findings suggest applications in materials science and as potential sensitizers in photodynamic therapy (Amati et al., 2010).
Synthetic Methodologies
Efficient synthetic strategies have been developed for compounds with structural similarities, emphasizing the creation of multifunctionalized derivatives. For example, domino strategies under microwave irradiation have been employed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, leading to applications in drug discovery and organic synthesis (Guan‐Hua Ma et al., 2014).
Biological Activities
Investigations into the reactivity and subsequent biological activities of furan and thiazole derivatives uncover their antimicrobial and anticancer potentials. For example, studies on the synthesis and reactivity of furan-2-ylbenzo[1,2-d:4,3-d′]bis[1,3]thiazole and related compounds have paved the way for the development of novel antimicrobial and anticancer agents (Aleksandrov et al., 2021). Furthermore, the exploration of piperidine substituted benzothiazole derivatives has indicated promising biological activities, which could lead to the development of new therapeutic agents (Shafi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAVNUCLYACROL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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